N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(1-propylindol-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2S/c1-3-10-23-12-19(15-6-4-5-7-17(15)23)26-13-20(24)22-16-11-14(21)8-9-18(16)25-2/h4-9,11-12H,3,10,13H2,1-2H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROPVGVYMWVKLEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=CC(=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide typically involves the following steps:
Formation of the Indole Intermediate: The indole moiety can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Thioether Formation: The indole intermediate is then reacted with a thiol compound, such as 1-propylthiol, under basic conditions to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether intermediate with 5-chloro-2-methoxyphenylacetyl chloride in the presence of a base, such as triethylamine, to form the acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols, base (e.g., sodium hydroxide)
Major Products Formed
Oxidation: Sulfoxide, sulfone
Reduction: Amine derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cell surface or intracellular receptors to alter cellular signaling pathways.
Affecting Gene Expression: Influencing the expression of genes related to its biological activity.
Comparison with Similar Compounds
Triazinoindole-Based Acetamides ()
Compounds 23–27 from share the acetamide-thioether scaffold but incorporate a 5-methyl-5H-triazino[5,6-b]indole core instead of a simple indole. Key differences include:
| Compound ID | Substituents on Indole Core | Aniline Derivative | Purity |
|---|---|---|---|
| 23 | 5-methyl-triazinoindole | 4-cyanomethylphenyl | >95% |
| 24 | 5-methyl-triazinoindole | 4-phenoxyphenyl | 95% |
| 25 | 8-bromo-5-methyl-triazinoindole | 4-phenoxyphenyl | 95% |
| 27 | 8-bromo-5-methyl-triazinoindole | 4-bromophenyl | 95% |
Key Observations :
- Bromination at the 8-position (e.g., compounds 25 , 27 ) may increase steric bulk or alter electronic properties, similar to the 5-chloro substitution in the target compound.
- Purity levels (~95%) align with standard synthetic protocols for such derivatives, suggesting comparable synthetic feasibility for the target compound .
Chloroacetamide Herbicides ()
highlights chloroacetamides like alachlor and pretilachlor , which share a chloro-substituted acetamide backbone but differ in application and substitution patterns:
| Compound | Structure Highlights | Use |
|---|---|---|
| Alachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide | Herbicide |
| Pretilachlor | 2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide | Herbicide |
| Target Compound | 5-chloro-2-methoxyphenyl, 1-propylindole | Unknown |
Comparison Points :
- Chloro Position : The target’s 5-chloro group on the phenyl ring contrasts with the 2-chloro position in herbicides, which may reduce herbicidal activity but improve selectivity for other targets.
- Methoxy vs.
Perfluoroalkyl Thio-Acetamides ()
Compounds such as 2-[(γ-ω-perfluoro-C4-20-alkyl)thio] acetamide derivatives () feature fluorinated chains, introducing extreme hydrophobicity and chemical stability. Unlike the target compound’s aromatic and alkyl groups, perfluoroalkyl chains resist metabolic degradation, making these derivatives relevant for industrial applications rather than biological systems .
Complex Indole-Acetamide Hybrids ()
Compound 6y (N-(2-(tert-butyl)phenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)-N-(phenyl(pyridin-2-yl)methyl)acetamide) shares a multi-substituted indole core with the target compound but includes:
- A 4-chlorobenzoyl group (vs. the target’s 5-chloro-2-methoxyphenyl).
- A tert-butyl group and pyridinylmethyl moiety, increasing steric complexity.
This suggests that electron-withdrawing groups (e.g., chloro, benzoyl) and bulky substituents (e.g., tert-butyl) can significantly alter binding kinetics, a consideration for optimizing the target compound’s design .
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Chemical Formula : C₁₈H₁₈ClN₃O₂S
- Molecular Weight : 367.87 g/mol
Its structure includes a chloro-substituted methoxyphenyl group and an indole moiety linked via a thioacetamide functional group.
The biological activity of this compound primarily involves interactions with specific receptors and pathways:
- CB2 Cannabinoid Receptor Agonism : Research indicates that compounds similar to this one may interact with the CB2 receptor, which plays a crucial role in immune modulation and inflammation. Activation of this receptor can lead to apoptosis in immune cells, suggesting potential applications in inflammatory diseases and cancer therapy .
- Apoptosis Induction : Studies have demonstrated that related compounds can trigger apoptosis in lymphoid cells through both extrinsic and intrinsic pathways. This involves the activation of caspases, which are critical for the execution phase of cell apoptosis .
- Immunosuppressive Effects : The compound may exhibit immunosuppressive properties by inhibiting T and B cell proliferation, which could be beneficial in conditions characterized by excessive immune responses .
Biological Activity Data
A summary of the biological activities observed in various studies is presented below:
| Activity | Effect | Reference |
|---|---|---|
| Apoptosis Induction | Increased apoptosis in thymocytes | |
| Immune Modulation | Inhibition of T/B cell proliferation | |
| CB2 Receptor Agonism | Potential anti-inflammatory effects |
Case Studies
Several studies have investigated the biological effects of compounds structurally related to this compound:
- Study on JWH-015 : A closely related compound, JWH-015, was shown to induce apoptosis in thymocytes and inhibit the proliferative response of T cells. This study highlighted the potential for CB2-selective agonists to serve as novel anti-inflammatory agents without psychotropic effects .
- In Vivo Studies : In vivo administration of similar compounds resulted in thymic atrophy and reduced peripheral T cell responses, indicating a significant impact on immune function .
Q & A
Basic Research Questions
Q. What are the recommended synthetic methodologies for N-(5-chloro-2-methoxyphenyl)-2-((1-propyl-1H-indol-3-yl)thio)acetamide?
- Methodology :
- Step 1 : Prepare the indole-thioether intermediate by reacting 1-propylindole-3-thiol with chloroacetyl chloride in anhydrous DMF under nitrogen, using triethylamine as a base (reflux at 80°C for 4–6 hours) .
- Step 2 : Couple the intermediate with 5-chloro-2-methoxyaniline via nucleophilic acyl substitution. Use a polar aprotic solvent (e.g., acetonitrile) and heat at 60–70°C for 12 hours .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol.
Q. How can researchers validate the structural integrity of this compound post-synthesis?
- Analytical Workflow :
- NMR : Confirm the presence of the methoxy group (δ ~3.8 ppm for OCH₃), indole protons (δ 7.0–7.5 ppm), and acetamide carbonyl (δ ~168 ppm in ¹³C NMR) .
- Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]⁺ matching the molecular formula (C₂₀H₂₀ClN₂O₂S, exact mass: 396.09 g/mol).
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm purity (>95%) .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Screening Strategies :
- Anticancer : MTT assay against human cancer cell lines (e.g., MCF-7, HepG2) at 1–100 µM concentrations .
- Antimicrobial : Broth microdilution to determine MIC against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anti-inflammatory : COX-2 inhibition assay using ELISA kits to measure prostaglandin E₂ suppression .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the indole or phenyl rings) influence bioactivity?
- SAR Insights :
| Substituent Modification | Observed Impact on Activity | Reference |
|---|---|---|
| Propyl vs. ethyl on indole | Longer alkyl chains enhance lipophilicity and membrane permeability, improving IC₅₀ in cancer assays . | |
| Chloro vs. methoxy on phenyl | Electron-withdrawing groups (Cl) improve target binding affinity in enzyme inhibition studies . |
- Methodological Note : Use computational docking (e.g., AutoDock Vina) to predict interactions with targets like tubulin or COX-2 .
Q. What mechanistic hypotheses explain its anti-inflammatory and anticancer effects?
- Proposed Mechanisms :
- Anti-inflammatory : Thioether and methoxy groups form hydrogen bonds with COX-2’s Arg120 and Tyr355 residues, suppressing arachidonic acid conversion .
- Anticancer : Indole-thioether scaffold disrupts tubulin polymerization (confirmed by immunofluorescence microscopy), inducing G2/M arrest .
Q. How should researchers address contradictions in reported bioactivity data for structurally analogous compounds?
- Troubleshooting Framework :
- Step 1 : Replicate assays under standardized conditions (e.g., cell line provenance, serum-free media).
- Step 2 : Validate target engagement via SPR (surface plasmon resonance) to measure binding kinetics to tubulin or kinases .
- Example : Discrepancies in IC₅₀ values for similar acetamides may arise from differences in cell permeability or metabolic stability .
Q. What strategies optimize in vitro-to-in vivo translation for this compound?
- Preclinical Development :
- ADME Profiling : Perform hepatic microsomal stability assays (e.g., human CYP450 isoforms) to predict metabolic clearance .
- Formulation : Use nanoemulsions or liposomes to enhance aqueous solubility (logP ~3.5) for in vivo xenograft studies .
Q. Which computational tools predict its pharmacokinetic and toxicity profiles?
- In Silico Workflow :
- ADMET Prediction : SwissADME for bioavailability radar (TPSA = 75 Ų, GI absorption = low) .
- Toxicity : ProTox-II to assess hepatotoxicity risk (predicted LD₅₀ = 300 mg/kg in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
